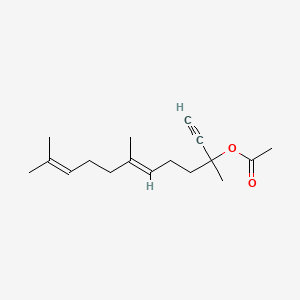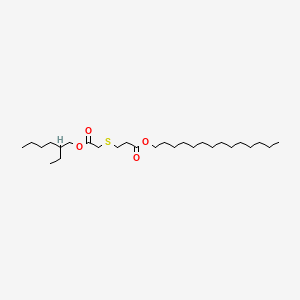
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a long tetradecyl chain attached to a propionate group, which is further modified with an ethylhexyl ether and a thioester linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic synthesis, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate typically involves multi-step organic reactions. One common method includes the esterification of tetradecanol with 3-mercaptopropionic acid, followed by the introduction of the ethylhexyl ether group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification, and bases like sodium hydride for the nucleophilic substitution step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH is crucial. Advanced purification techniques like distillation and chromatography are employed to isolate the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester and thioester groups can be reduced to alcohols and thiols, respectively, using reducing agents such as lithium aluminum hydride.
Substitution: The ethylhexyl ether group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a surfactant in biological systems, aiding in the solubilization of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Employed in the formulation of specialty chemicals, including lubricants and coatings, due to its unique physicochemical properties.
Wirkmechanismus
The mechanism of action of Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate is largely dependent on its functional groups. The thioester linkage can undergo hydrolysis to release thiols, which can interact with various biological targets. The ethylhexyl ether group imparts hydrophobicity, allowing the compound to interact with lipid membranes and potentially alter their properties. The propionate group can participate in esterification reactions, modifying the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)acetate: Similar structure but with an acetate group instead of a propionate group.
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)butyrate: Similar structure but with a butyrate group instead of a propionate group.
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)valerate: Similar structure but with a valerate group instead of a propionate group.
Uniqueness
The uniqueness of Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. The propionate group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications. Additionally, the presence of the thioester linkage offers unique reactivity compared to similar compounds with different ester groups.
Eigenschaften
CAS-Nummer |
93918-82-2 |
|---|---|
Molekularformel |
C27H52O4S |
Molekulargewicht |
472.8 g/mol |
IUPAC-Name |
tetradecyl 3-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C27H52O4S/c1-4-7-9-10-11-12-13-14-15-16-17-18-21-30-26(28)20-22-32-24-27(29)31-23-25(6-3)19-8-5-2/h25H,4-24H2,1-3H3 |
InChI-Schlüssel |
IAELOIIBNWOIBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CCSCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



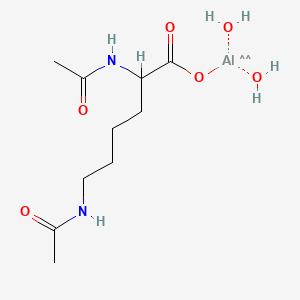
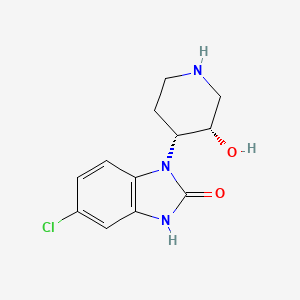

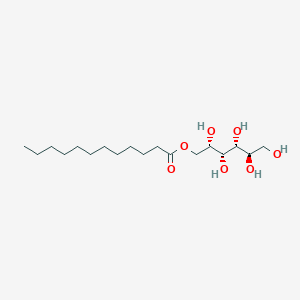
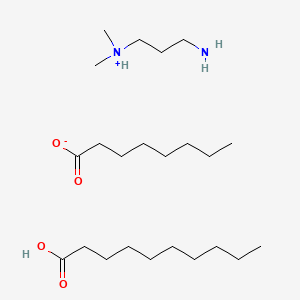
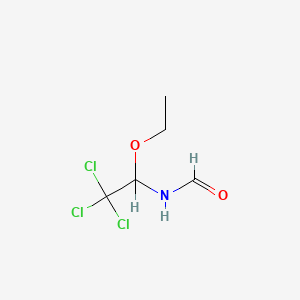
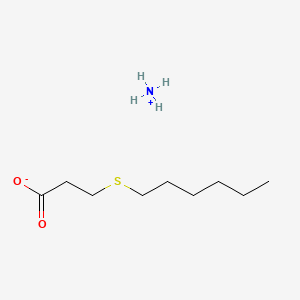


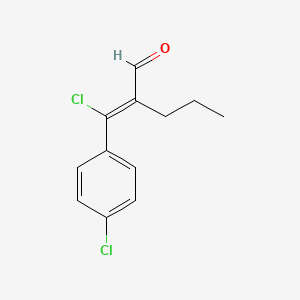
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
